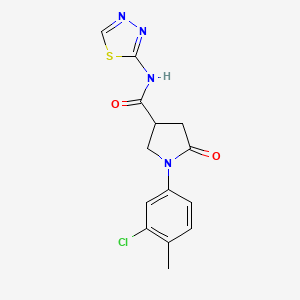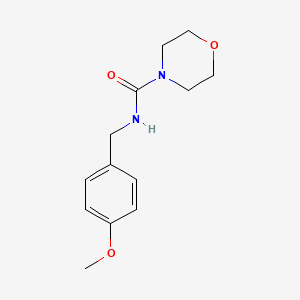![molecular formula C17H14N4O3S2 B5555858 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5555858.png)
2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrimidinone and oxazinone derivatives, including structures fused with thiophene rings, often involves starting materials such as citrazinic acid or cyanothio-acetamide. These compounds are used in multistep synthesis processes involving condensation, cyclization, and functional group transformations to yield a variety of heterocyclic compounds with potential antimicrobial activities (Hossan et al., 2012).
Molecular Structure Analysis
X-ray crystallography and other structural analysis techniques play a crucial role in determining the molecular structure of pyrimidinone derivatives. These analyses provide detailed insights into the molecular conformation, bond lengths, angles, and overall geometry of the compounds, which are essential for understanding their reactivity and properties (Subasri et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of pyrimidinone derivatives often involves interactions with nucleophiles, electrophiles, and other reactive species. These compounds can undergo various chemical reactions, including cyclization, alkylation, and hydrolysis, leading to the formation of new heterocyclic structures with diverse biological activities. The chemical properties are influenced by the functional groups present and their positions within the molecule (Elmuradov et al., 2011).
Physical Properties Analysis
The physical properties of pyrimidinone derivatives, including solubility, melting point, and crystallinity, are critical for their application in various domains. These properties are determined by the molecular structure and can significantly affect the compound's stability, formulation, and delivery in potential applications (Banister et al., 2012).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various chemical agents, are key to understanding the behavior of pyrimidinone derivatives in chemical reactions and biological systems. These properties are influenced by the electronic structure of the molecule and the nature of the substituents attached to the heterocyclic core (Behbehani et al., 2012).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research indicates that derivatives synthesized from pyrimidinone and oxazinone, incorporating the thiophene ring, demonstrate significant antimicrobial properties. These derivatives were synthesized using a starting material that, while not identical, shares functional groups and structural similarities with the specified compound, suggesting potential for antimicrobial application. The antimicrobial screening of these compounds showed efficacy comparable to reference drugs like streptomycin and fusidic acid, underscoring their potential in combating bacterial and fungal infections (Hossan et al., 2012).
Anti-inflammatory Applications
The compound's framework has been utilized in synthesizing heterocyclic systems fused to a thiophene moiety, demonstrating promising anti-inflammatory activities. Similar research undertakings have employed citrazinic acid as a starting material to synthesize pyridines, pyrimidinones, and oxazinones with significant anti-inflammatory potential. These compounds were found to have good anti-inflammatory activity, comparable to Prednisolone®, a reference drug (Amr et al., 2007), (Abdulla, 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c1-8-3-4-10(5-9(8)2)19-12(22)7-25-16-11(6-18)13-14(26-16)15(23)21-17(24)20-13/h3-5H,7H2,1-2H3,(H,19,22)(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKIOBDLXHGMID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5555778.png)
![N'-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-N-methyl-N-phenylurea](/img/structure/B5555779.png)
![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5555783.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555793.png)

![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea](/img/structure/B5555807.png)
![6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B5555810.png)
![ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methyl-3-quinolinecarboxylate](/img/structure/B5555818.png)

![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555839.png)

![2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide](/img/structure/B5555868.png)
![8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555878.png)
![2-amino-N-[2-(3-chlorophenoxy)ethyl]-3-ethyl-N-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5555885.png)